N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
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Description
This compound is of interest due to its structural complexity and potential for various chemical reactions and applications. Its study encompasses synthesis strategies, molecular and physical properties, chemical behaviors, and theoretical analyses.
Synthesis Analysis
The synthesis involves complex reactions including optimized conditions and specific reagents to achieve the desired molecular structure. Techniques such as reductive amination, palladium-catalyzed reactions, and intramolecular charge transfer have been utilized in synthesizing structurally similar compounds, demonstrating the intricate methods required to construct such molecules (Bracher, F., Glas, C., & Wirawan, R., 2021); (Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N., 1990).
Molecular Structure Analysis
X-ray diffraction and computational methods have been employed to determine and confirm the molecular structure of similar compounds, highlighting the importance of precise structural characterization in understanding the compound’s potential interactions and reactivity (Bai, Y., Yuan, L., Wang, L., Gao, J., Zhi-qiang, X., & Sun, T., 2012).
Chemical Reactions and Properties
The compound's reactivity includes the formation of bromonium ylides via intramolecular reactions, showcasing its potential in synthesizing highly functionalized structures. This highlights the compound's versatility in chemical synthesis and its utility in creating complex molecular architectures (He, J., Shi, Y., Cheng, W., Man, Z., Yang, D., & Li, C., 2016).
Physical Properties Analysis
The physical properties of such compounds are determined through spectroscopic techniques and thermogravimetric analysis, providing insight into their stability, solubility, and potential applications in various fields (Vanparia, S., Patel, T. S., Sojitra, N. A., Jagani, C. L., Dixit, B., Patel, P. S., & Dixit, R., 2010).
Chemical Properties Analysis
Investigations into the compound's chemical behavior reveal interactions with DNA, antimicrobial activities, and enzyme inhibitory mechanisms, illustrating the compound's bioactive potential and its significance in medicinal chemistry and biological studies (Kharwar, R., & Dixit, R., 2021); (Abbasi, M., Abbasi, M., Hassan, M., Aziz‐ur‐Rehman, Siddiqui, S. Z., Shah, S. A., Raza, H., & Seo, S., 2018).
Scientific Research Applications
Fluorescent Zinc Sensors
The development of fluorescent zinc sensors using derivatives similar to the compound has been a significant area of study. These compounds exhibit zinc ion-induced fluorescence, which is crucial for studying biological systems. The introduction of methoxy substituents into the quinoline ring not only shifts the excitation and emission wavelengths but also enhances fluorescence intensity, allowing for improved cellular fluorescent microscopic analysis. This advancement underscores the potential of such compounds in bioimaging and the study of zinc's role in biological processes (Mikata et al., 2009).
Antimicrobial Activity
Another research application involves the synthesis of novel compounds with significant antimicrobial activity. For instance, derivatives have shown higher antimicrobial activity compared to traditional sulfonamide and quinoline compounds. This property is particularly valuable in developing new antimicrobial agents to combat resistant strains of bacteria and fungi, indicating a promising avenue for pharmaceutical development (Vanparia et al., 2010).
Enzyme Inhibition and Therapeutic Agents
Compounds structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide have been synthesized and evaluated for their enzyme inhibitory properties. These studies have led to the discovery of molecules with potent inhibitory activity against specific enzymes, revealing their potential as therapeutic agents for diseases like Alzheimer’s and cancer. The enzyme inhibitory mechanism and structure-activity relationships derived from these studies contribute to our understanding of how such compounds can be optimized for medical use (Abbasi et al., 2018).
Catalysis and Organic Synthesis
Research has also focused on the utilization of related compounds in catalysis, particularly in facilitating the cyanation of C-H bonds. This application is crucial for synthesizing benzonitrile derivatives, demonstrating the compound's relevance in organic synthesis and the development of novel methodologies for constructing complex molecules. Such advancements underscore the versatility and utility of these compounds in chemical synthesis (Chaitanya et al., 2013).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-5-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(2)6-10-19(20)27-3/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARGBZFERLSFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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